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Compound of Interest

Compound Name: Echitovenidine

Cat. No.: B162013 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Echitovenidine is a complex indole alkaloid with the molecular formula C₂₆H₃₂N₂O₄. Nuclear

Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the

structural elucidation and characterization of such natural products. This document provides

detailed application notes and experimental protocols for the characterization of

Echitovenidine using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC,

HMBC) NMR spectroscopy.

Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for Echitovenidine,

acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for Echitovenidine
(CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.40 - 7.12 m 6H Ar-H

7.10 - 7.00 m 1H Ar-H

6.95 - 6.90 m 1H Ar-H

6.53 d, J = 7.5 Hz 1H H-alkene

5.85 dd, J = 6.8, 2.1 Hz 1H H-alkene

4.14 - 4.09 m 2H O-CH₂

3.97 - 3.92 m 2H N-CH₂

2.80 - 2.77 m 4H N-CH₂

2.65 - 2.59 m 4H Aliphatic-CH₂

2.14 - 1.68 m 16H Aliphatic-CH₂

1.25 s 3H CH₃

0.88 t, J = 7.0 Hz 3H CH₃

Note: Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm).

Coupling constants (J) are reported in Hertz (Hz). m = multiplet, d = doublet, dd = doublet of

doublets, t = triplet, s = singlet.

Table 2: ¹³C NMR Spectroscopic Data for Echitovenidine
(CDCl₃)
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Chemical Shift (δ, ppm) Assignment

163.9 C=O

159.5 Ar-C

150.1 Ar-C

141.5 Ar-C

141.4 Ar-C

137.4 Ar-C

136.2 Ar-C

134.1 Ar-C

133.4 Ar-C

129.7 Ar-CH

129.2 Ar-CH

128.0 Ar-CH

127.7 Ar-CH

125.9 Ar-CH

125.8 Ar-CH

125.6 Ar-CH

122.4 Ar-CH

96.8 O-C-O

81.7 O-CH

75.4 O-CH

71.5 O-CH

69.1 O-CH₂

61.4 N-CH
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43.4 N-CH₂

43.2 N-CH₂

31.0 Aliphatic-CH₂

28.7 Aliphatic-CH₂

27.9 Aliphatic-CH₂

25.6 Aliphatic-CH₂

25.2 Aliphatic-CH₂

24.3 Aliphatic-CH₂

23.5 Aliphatic-CH₂

21.9 Aliphatic-CH₂

21.8 Aliphatic-CH₂

18.9 CH₃

14.1 CH₃

Note: Chemical shifts are referenced to the solvent peak of CDCl₃ (δ = 77.16 ppm).

Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below.

Sample Preparation
Weigh 5-10 mg of purified Echitovenidine.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Ensure the sample is free of any particulate matter.
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¹H NMR Spectroscopy
Instrument: 500 MHz NMR Spectrometer

Pulse Program: zg30

Solvent: CDCl₃

Temperature: 298 K

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 3.28 s

Spectral Width: 10 ppm (5000 Hz)

Processing: Apply an exponential window function with a line broadening of 0.3 Hz before

Fourier transformation.

¹³C NMR Spectroscopy
Instrument: 125 MHz NMR Spectrometer

Pulse Program: zgpg30 (proton-decoupled)

Solvent: CDCl₃

Temperature: 298 K

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.09 s

Spectral Width: 240 ppm (30188 Hz)
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Processing: Apply an exponential window function with a line broadening of 1.0 Hz before

Fourier transformation.

2D COSY (Correlation Spectroscopy)
Instrument: 500 MHz NMR Spectrometer

Pulse Program: cosygpqf

Solvent: CDCl₃

Temperature: 298 K

Number of Scans: 4 per increment

Relaxation Delay: 1.5 s

Data Points: 2048 (F2) x 256 (F1)

Spectral Width: 10 ppm in both dimensions

Processing: Apply a sine-squared window function in both dimensions before Fourier

transformation.

2D HSQC (Heteronuclear Single Quantum Coherence)
Instrument: 500 MHz NMR Spectrometer

Pulse Program: hsqcedetgpsisp2.3

Solvent: CDCl₃

Temperature: 298 K

Number of Scans: 8 per increment

Relaxation Delay: 1.5 s

Data Points: 2048 (F2) x 256 (F1)
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Spectral Width: 10 ppm (F2, ¹H) x 160 ppm (F1, ¹³C)

¹J(C,H) Coupling Constant: Optimized for 145 Hz

Processing: Apply a sine-squared window function in both dimensions before Fourier

transformation.

2D HMBC (Heteronuclear Multiple Bond Correlation)
Instrument: 500 MHz NMR Spectrometer

Pulse Program: hmbcgpndqf

Solvent: CDCl₃

Temperature: 298 K

Number of Scans: 16 per increment

Relaxation Delay: 1.5 s

Data Points: 2048 (F2) x 256 (F1)

Spectral Width: 10 ppm (F2, ¹H) x 200 ppm (F1, ¹³C)

Long-range ¹J(C,H) Coupling Constant: Optimized for 8 Hz

Processing: Apply a sine-squared window function in both dimensions before Fourier

transformation.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR characterization of

Echitovenidine.
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Caption: Workflow for NMR-based characterization of Echitovenidine.
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Biological Activity and Signaling Pathway
While specific signaling pathways for Echitovenidine are not extensively documented in

publicly available literature, alkaloids with similar structural motifs have been reported to exhibit

a range of biological activities. Further research is required to elucidate the precise mechanism

of action and biological targets of Echitovenidine. The following diagram represents a

hypothetical signaling pathway that could be investigated for Echitovenidine based on the

activities of related compounds.
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Caption: Hypothetical signaling pathway for Echitovenidine's biological activity.
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To cite this document: BenchChem. [Application Notes and Protocols for the
Characterization of Echitovenidine using NMR Spectroscopy]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b162013#nuclear-magnetic-
resonance-nmr-spectroscopy-for-echitovenidine-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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